molecular formula C17H32Sn B14408151 1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine CAS No. 82995-53-7

1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine

Cat. No.: B14408151
CAS No.: 82995-53-7
M. Wt: 355.1 g/mol
InChI Key: HXYFHKPTRLCGFP-UHFFFAOYSA-N
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Description

1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine is an organotin compound characterized by the presence of tin (Sn) bonded to butyl and tert-butyl groups. Organotin compounds are known for their diverse applications in various fields, including catalysis, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine typically involves the reaction of dibutyltin dichloride with tert-butyl lithium in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent side reactions. The general reaction scheme is as follows:

Bu2SnCl2+t-BuLiBu2Sn(t-Bu)2+LiCl\text{Bu}_2\text{SnCl}_2 + \text{t-BuLi} \rightarrow \text{Bu}_2\text{Sn(t-Bu)}_2 + \text{LiCl} Bu2​SnCl2​+t-BuLi→Bu2​Sn(t-Bu)2​+LiCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form organotin oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of tin.

    Substitution: The butyl and tert-butyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Organotin oxides.

    Reduction: Lower oxidation state organotin compounds.

    Substitution: Various substituted organotin compounds depending on the reagents used.

Scientific Research Applications

1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine has several applications in scientific research:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as an anticancer agent.

    Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of cellular processes, including signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dibutyl-4-tert-butyl-1,4-dihydrostannine: Unique due to the presence of both butyl and tert-butyl groups.

    1,1-Dibutyl-1,4-dihydrostannine: Lacks the tert-butyl group, leading to different chemical properties.

    1,1-Dibutyl-4-methyl-1,4-dihydrostannine: Contains a methyl group instead of tert-butyl, affecting its reactivity.

Uniqueness

This compound is unique due to its specific steric and electronic properties conferred by the tert-butyl group. This makes it particularly useful in applications requiring precise control over reactivity and selectivity.

Properties

CAS No.

82995-53-7

Molecular Formula

C17H32Sn

Molecular Weight

355.1 g/mol

IUPAC Name

1,1-dibutyl-4-tert-butyl-4H-stannine

InChI

InChI=1S/C9H14.2C4H9.Sn/c1-6-8(7-2)9(3,4)5;2*1-3-4-2;/h1-2,6-8H,3-5H3;2*1,3-4H2,2H3;

InChI Key

HXYFHKPTRLCGFP-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn]1(C=CC(C=C1)C(C)(C)C)CCCC

Origin of Product

United States

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